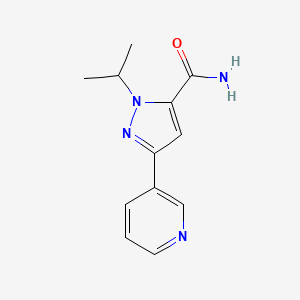

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Description

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by a pyridin-3-yl substituent at position 3 and an isopropyl group at position 1 of the pyrazole ring.

Properties

Molecular Formula |

C12H14N4O |

|---|---|

Molecular Weight |

230.27 g/mol |

IUPAC Name |

2-propan-2-yl-5-pyridin-3-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C12H14N4O/c1-8(2)16-11(12(13)17)6-10(15-16)9-4-3-5-14-7-9/h3-8H,1-2H3,(H2,13,17) |

InChI Key |

VTHWMDRBRANSQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CN=CC=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide generally involves multi-step organic transformations starting from commercially available precursors. The key steps typically include:

- Construction of the pyrazole ring with appropriate substitution.

- Introduction of the pyridin-3-yl group at the C3 position.

- Installation of the carboxamide group at the C5 position.

- N1-position alkylation with an isopropyl group.

The synthetic routes often leverage intermediates such as pyrazole-5-carboxylates or their halogenated derivatives, which are then converted to the carboxamide functionality.

Preparation of Pyrazole Core and Pyridin-3-yl Substitution

A common approach involves the preparation of 1-substituted-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylates or their halogenated analogs as key intermediates. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate has been reported as a crucial intermediate in related pyrazole synthesis, prepared via oxidation of dihydro-pyrazole esters in the presence of potassium persulfate and sulfuric acid catalyst in acetonitrile, with yields around 75-80%.

While this example uses a 3-chloropyridin-2-yl substituent, analogous methodologies can be adapted for the 3-pyridinyl substitution by selecting appropriate pyridine derivatives.

Conversion to Carboxamide

The carboxylate esters or carboxylic acids are typically converted to carboxamides via standard amidation reactions. These can involve activation of the carboxyl group (e.g., using coupling reagents) followed by reaction with ammonia or primary amines to form the carboxamide.

N1-Isopropylation

The N1-position alkylation with an isopropyl group can be achieved by alkylation of the pyrazole nitrogen using isopropyl halides or equivalent alkylating agents under basic conditions.

Specific Synthetic Methodology from Literature

Regioselective Synthesis of 1-Substituted-3-(5)-Carboxyalkyl-1H-Pyrazoles

A recent methodology uses trichloromethyl enones as starting materials to regioselectively prepare 1-substituted-3-carboxyalkyl-1H-pyrazoles. The key steps include:

- Reaction of trichloromethyl enones with arylhydrazine hydrochlorides under reflux in chloroform followed by methanolysis to convert the trichloromethyl group into a carboxylate.

- The nature of the hydrazine salt controls regioselectivity, favoring the 1,3-regioisomer.

- Subsequent transformations can introduce the carboxamide group.

This method yields moderate to excellent isolated yields (41–97%) and can be adapted for various substituents, including pyridinyl groups.

Industrial-Scale Oxidation and Purification

Patents describe industrially scalable oxidation methods to prepare pyrazole-5-carboxylate intermediates with high purity and yield. Key points include:

- Use of potassium persulfate as an oxidizing agent in an anhydrous acetonitrile system.

- Acid catalysis with sulfuric acid.

- Controlled addition of starting materials and oxidant to optimize yield and purity.

- The process is suitable for upscaling and produces intermediates with low impurity levels, facilitating subsequent amidation.

Data Table of Key Reaction Parameters and Yields

Chemical Reactions Analysis

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the pyridinyl group.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases or acids like sodium hydroxide or hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving pyrazole and pyridine derivatives.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely and are typically identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Activity

- Pyridine Ring Position: The pyridin-3-yl group in the target compound may offer distinct electronic and steric interactions compared to pyridin-2-yl analogs (e.g., ).

- Functional Group Variations :

- The carboxamide group in the target compound and Berotralstat enables hydrogen bonding, critical for target engagement .

- The carboximidamide in introduces a basic NH2 group, which may alter solubility or ionic interactions .

- The aldehyde group in is reactive and less stable, limiting its therapeutic utility but useful in synthetic intermediates .

Key Research Findings and Implications

- Structure-Activity Relationship (SAR) : emphasizes that ortho-substituted pyrazole carboxamides (e.g., 2-methylphenyl) exhibit superior inhibitory activity compared to para/meta analogs. The isopropyl group in the target compound may mimic this ortho effect .

- Purity and Stereochemistry : Compound 91 () achieves >95% HPLC purity and 100% SFC purity, underscoring the importance of synthetic control for therapeutic candidates. The target compound’s stereochemical profile remains unstudied but could significantly impact efficacy .

Biological Activity

1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide (CAS No. 2098050-60-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its synthesis, mechanism of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is with a molecular weight of 230.27 g/mol. The structure features a pyrazole ring substituted with an isopropyl group and a pyridine moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

- In vitro studies have shown that pyrazole derivatives can inhibit the growth of cancer cells such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.07 µM to 49.85 µM depending on structural modifications .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | A549 | 26 | Cell cycle arrest |

| Compound C | HepG2 | 0.71 | VEGF inhibition |

The mechanism by which 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide exerts its biological effects may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Induction of Apoptosis : Many pyrazole derivatives trigger programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Studies and Research Findings

- Antitumor Activity : A study by Wei et al. demonstrated that pyrazole derivatives exhibit potent antitumor activity through mechanisms involving apoptosis and autophagy modulation in A549 cell lines .

- Targeting Aurora Kinases : Research has indicated that certain pyrazole derivatives can selectively inhibit Aurora-A kinase, which is implicated in cancer cell proliferation. For instance, compounds with similar structures to 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide showed IC50 values as low as 0.067 µM against this target .

- Neuroprotective Effects : Emerging evidence suggests that some pyrazole derivatives may also possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for synthesizing 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide derivatives?

- Methodological Answer : A typical synthesis involves coupling reactions between pyrazole intermediates and substituted pyridine moieties. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate can react with pyrrole-carboxamide precursors under reflux conditions in THF or DMSO. Key steps include:

- Use of coupling agents like T3P (propane phosphonic acid anhydride) and bases such as DIPEA to activate carboxyl groups .

- Purification via preparative HPLC or column chromatography (e.g., 30–80% ethyl acetate in petroleum ether) to achieve >95% purity .

- Final characterization using NMR, ESIMS, and HPLC to confirm structure and enantiomeric purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, DMSO-) identifies proton environments, e.g., pyridine (δ 8.3–8.6 ppm) and isopropyl methyl groups (δ 1.4–1.6 ppm) .

- Electrospray Ionization Mass Spectrometry (ESIMS) : Validates molecular weight (e.g., m/z 447.1 for enantiomers) .

- High-Performance Liquid Chromatography (HPLC) : Determines chemical purity (>98% for advanced intermediates) .

- Supercritical Fluid Chromatography (SFC) : Resolves enantiomers using columns like YMC Amylose-SA with methanol co-solvents (40%) .

Advanced Research Questions

Q. How can enantiomeric separation be optimized during the synthesis of chiral pyrazole-carboxamide derivatives?

- Methodological Answer :

- SFC Parameter Optimization : Use chiral stationary phases (e.g., Lux A1 or YMC Amylose-SA) with co-solvents like methanol (30–40%) to improve resolution. For example, enantiomers of 3-(1-(3-methyl-4-cyclopropylpyrrole)-ethyl)-pyrazole-5-carboxamide were resolved with retention times of 2.14 min (enantiomer I) and 3.27 min (enantiomer II), achieving >97% SFC purity .

- Temperature and Pressure : Adjusting these parameters can reduce run time while maintaining resolution.

Q. What computational strategies can predict reactivity or optimize reaction pathways for pyrazole-carboxamide intermediates?

- Methodological Answer :

- Quantum Chemical Calculations : Tools like density functional theory (DFT) model transition states to predict regioselectivity in cyclopropanation or coupling reactions.

- Reaction Path Search Methods : ICReDD’s approach integrates computational modeling with experimental data to narrow optimal conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error cycles .

- Machine Learning : Training models on existing reaction datasets (e.g., substituent effects on pyridine ring reactivity) can forecast yields or byproducts.

Q. How can structural modifications resolve contradictions in biological activity data across derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., trifluoromethyl vs. cyano groups on the pyridine ring) and assay activity against target proteins. For example, replacing cyclopropyl with methyl groups in pyrrole-carboxamide derivatives increased solubility but reduced target affinity in enzymatic assays .

- Crystallography : Solve co-crystal structures (e.g., monoclinic P21/n space group for pyrazole-pyridine analogs) to identify key binding interactions .

- Free Energy Perturbation (FEP) : Computational simulations quantify binding energy changes from structural modifications, guiding rational design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., IC values under varying pH or temperature) across studies. For example, trifluoromethyl-substituted derivatives may show conflicting activity due to differences in cell membrane permeability .

- Control Experiments : Replicate synthesis and bioassays using standardized protocols (e.g., fixed solvent systems like DMSO for solubility).

- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., liver microsome assays) to distinguish intrinsic activity from bioavailability effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.